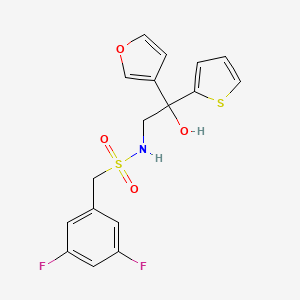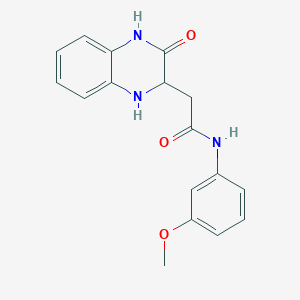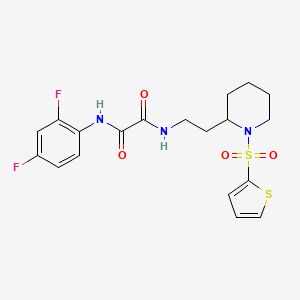
2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C15H15FN4O and its molecular weight is 286.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial properties of compounds structurally related to "2-(4-Fluorophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one". These compounds have shown significant antibacterial and antifungal activities against a range of microbial strains.
- The synthesis and evaluation of azetidinones and thiazolidinones derivatives have revealed compounds with excellent to good antibacterial activity compared to reference drugs (Mistry, Desai, & Desai, 2016).
- Novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showed outstanding antimicrobial activity, with some derivatives exhibiting activity superior to other tested compounds (Puthran et al., 2019).
Antitubercular and Antioxidant Activities
Research into the antitubercular and antioxidant properties of related compounds has been promising, indicating potential therapeutic applications.
- A study on pyrazoline and azetidinone derivatives synthesized from 3-methyl-1H-pyrazol-5(4H)-one showed promising antibacterial activities, suggesting their utility in designing new antibacterial agents (Chopde, Meshram, & Pagadala, 2012).
- The synthesis of pyrimidine-azetidinone analogues demonstrated antioxidant, in vitro antimicrobial, and antitubercular activities, offering insights into the design of new drugs (Chandrashekaraiah et al., 2014).
Molecular Docking and Structural Analysis
Molecular docking and structural analysis studies provide a deeper understanding of the interaction mechanisms between these compounds and biological targets, aiding in the development of more effective therapeutic agents.
- Research on 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone explored its potential as an anti-neoplastic agent through molecular docking studies, highlighting the significance of the fluorine atom and ethanone group in binding activities (Mary et al., 2015).
Environmental and Solvent-Free Syntheses
Efforts to develop environmentally friendly and solvent-free synthesis methods for these compounds not only enhance their antimicrobial efficacy but also align with sustainable chemistry principles.
- A study presented a clean and efficient microwave solvent-free synthesis of antimicrobial compounds from 2-Aminothiadiazine, emphasizing the environmental benefits of such approaches (Patel & Desai, 2005).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-12-3-1-11(2-4-12)7-15(21)20-9-13(10-20)19-14-8-17-5-6-18-14/h1-6,8,13H,7,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHTVRYWOZWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)F)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-allyl-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2561723.png)
![2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B2561725.png)
![N-(3-ethylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2561728.png)



![1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2561733.png)
![3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2561735.png)



![(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2561741.png)

![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)
